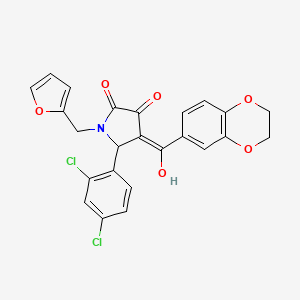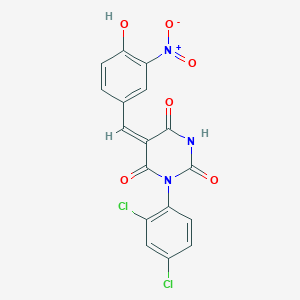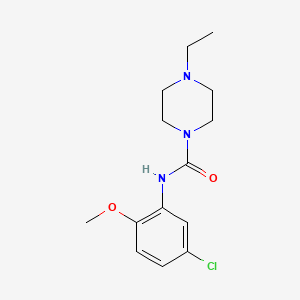![molecular formula C23H21N3O3 B5265605 2-{[4-(allyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5265605.png)
2-{[4-(allyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(allyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ABP-786 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of ABP-786 is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. ABP-786 has also been shown to interact with certain ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
ABP-786 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes in the brain, such as acetylcholinesterase and monoamine oxidase. ABP-786 has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. These effects may contribute to its therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
ABP-786 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf-life. However, there are some limitations to its use in lab experiments. ABP-786 has not been extensively studied in vivo, and its safety profile is not well understood. Additionally, the exact mechanism of action of ABP-786 is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of ABP-786. One area of research is the potential use of ABP-786 in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of research is the study of the safety and efficacy of ABP-786 in humans. Additionally, further research is needed to fully understand the mechanism of action of ABP-786 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ABP-786 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-allyloxybenzoic acid with thionyl chloride to form 4-allyloxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form the desired product, ABP-786. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
ABP-786 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. ABP-786 has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
2-[(4-prop-2-enoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-14-29-19-11-9-18(10-12-19)22(27)26-21-8-4-3-7-20(21)23(28)25-16-17-6-5-13-24-15-17/h2-13,15H,1,14,16H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEREEDTJVOHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5265522.png)


![3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5265533.png)


![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5265571.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5265577.png)
![3-methoxy-2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5265580.png)
![7-(3,4-difluorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5265584.png)
![(3aR*,7aS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5265585.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-methyl-1H-tetrazol-1-yl)acetamide](/img/structure/B5265596.png)
![N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5265616.png)

